3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole-carboxamide core linked to a 2,5-dimethoxyphenyl group and a hexahydropyrrolo[1,2-a]quinoxaline moiety.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-28-20(12-18(27-28)16-11-15(32-2)8-9-22(16)33-3)23(30)25-14-10-21-24(31)26-17-6-4-5-7-19(17)29(21)13-14/h4-9,11-12,14,21H,10,13H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTTVJLKNYSIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3CC4C(=O)NC5=CC=CC=C5N4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide is a novel heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects against cancer cell lines and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.44 g/mol. The structural complexity arises from its multiple functional groups and heterocycles, which are known to influence biological activity.
Cytotoxicity Studies
Recent studies have focused on evaluating the cytotoxic potential of this compound against various cancer cell lines. In particular, it has been tested against human leukemia cell lines such as K562 and HL60. The results indicate significant cytotoxic activity with IC50 values comparable to established anticancer agents:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| K562 | 3.5 | JG454: 4.5 |
| HL60 | 15 | A6730: 5.5 |
| U937 | >20 | A6730: 8.0 |
These findings suggest that the compound exhibits selective cytotoxicity towards certain leukemia cell lines while being less effective against others .
The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Specifically, it has been noted that treatment with the compound leads to upregulation of pro-apoptotic markers such as P53 and Bax while downregulating anti-apoptotic factors like Bcl-2 . Additionally, the compound's ability to inhibit key enzymes involved in cancer progression further supports its potential as an anticancer agent.
Case Study 1: Antileukemic Activity
In a study conducted on human leukemic cells, the compound demonstrated promising antileukemic properties with an overall lower toxicity profile against normal peripheral blood mononuclear cells (PBMNC). The study highlighted that while the compound effectively induced apoptosis in leukemic cells, it showed minimal effects on normal cells, indicating a favorable therapeutic index .
Case Study 2: Comparative Analysis with Other Compounds
Comparative studies with other quinoxaline derivatives revealed that this compound exhibited superior cytotoxicity against K562 cells when compared to several other synthesized derivatives. This positions it as a candidate for further pharmacological exploration and optimization .
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives
Structural Similarities :
- N-(3,5-Dibromopyridin-2-yl)-5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazol-3-carboxamide (4l): Shares the pyrazole-carboxamide backbone but substitutes the hexahydropyrrolo-quinoxaline with a quinoline group. Its IR spectrum shows a carbonyl stretch at 1714 cm⁻¹, comparable to the target compound’s expected carboxamide signature .
Key Differences :
Pyrrolo[1,2-a]Quinoxaline and Related Polycyclic Systems
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l):
- Features a tetrahydroimidazo[1,2-a]pyridine core instead of pyrrolo-quinoxaline. Its NMR data (δH 1.2–8.5 ppm) and melting point (243–245°C) suggest rigid, planar structures that may favor π-π stacking in biological targets .
4-Oxo-N-quinoxalin-6-yl-1H-quinoline-3-carboxamide:
- Replaces the pyrrolo-quinoxaline with a quinoline-quinoxaline hybrid. Such modifications could alter binding modes in enzyme active sites .
Substituent Effects on Bioactivity
- Methoxy Groups : The 2,5-dimethoxyphenyl group in the target compound may confer antioxidant properties, as seen in plant-derived biomolecules with methoxy substitutions .
- Hexahydropyrrolo-quinoxaline: This partially saturated system likely reduces steric hindrance compared to fully aromatic analogs, improving solubility or target engagement .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | IR Carboxamide Stretch (cm⁻¹) |
|---|---|---|---|---|
| Target Compound | Pyrazole-carboxamide | 2,5-Dimethoxyphenyl, Pyrrolo-quinoxaline | N/A | ~1700 (estimated) |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | Tetrahydroimidazo-pyridine | Nitrophenyl, Phenethyl | 243–245 | 1714 (C=O) |
| N-(3,5-Dibromopyridin-2-yl)-5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazol-3-carboxamide | Pyrazole-carboxamide | Quinoline, Dibromopyridine | 208 | 1714 (C=O) |
Table 2: NMR Chemical Shift Comparisons (δH, ppm)
| Compound | Region A (δH 29–36) | Region B (δH 39–44) | Other Protons (δH) |
|---|---|---|---|
| Target Compound | N/A | N/A | N/A |
| Compound 1 | 3.2–3.8 | 6.5–7.1 | 1.2–8.5 |
| Compound 7 | 3.5–4.1 | 6.8–7.3 | 1.2–8.5 |
Research Findings and Implications
- Synthetic Strategies: One-pot reactions (e.g., ) could be adapted for synthesizing the target compound, leveraging modular assembly of its pyrazole and pyrrolo-quinoxaline units .
- Spectroscopic Insights : NMR discrepancies in regions A and B () highlight how substituent placement alters electronic environments, guiding structural elucidation .
- Bioactivity Potential: Methoxy and carboxamide groups in plant-derived compounds () suggest antioxidant or antimicrobial pathways worth exploring for the target molecule .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
